molecular formula C19H29N3O B1678364 Pamaquine CAS No. 491-92-9

Pamaquine

Katalognummer B1678364
CAS-Nummer: 491-92-9
Molekulargewicht: 315.5 g/mol
InChI-Schlüssel: QTQWMSOQOSJFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pamaquine is an 8-aminoquinoline drug that was formerly used for the treatment of malaria . It is closely related to primaquine . Pamaquine is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale); and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .


Synthesis Analysis

Pamaquine was the second synthetic antimalarial drug to be discovered (after methylene blue). It was synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924 . In 1926, Roehl demonstrated that pamaquine was effective in treating malaria in birds, and introduced it into use in humans .


Molecular Structure Analysis

The IUPAC name of Pamaquine is N, N-diethyl-N’-(6-methoxyquinolin-8-yl)pentane-1,4-diamine . The molecular formula is C19H29N3O and the molar mass is 315.461 g·mol−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pamaquine include a molecular formula of C19H29N3O and a molar mass of 315.461 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Treatment of Malaria

Specific Scientific Field

Pharmacology and Medicine

Summary of the Application

Pamaquine, also known as Plasmochin or Plasmoquine , is an 8-aminoquinoline drug formerly used for the treatment of malaria . It is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .

Methods of Application or Experimental Procedures

Pamaquine was administered orally for the treatment of malaria. However, the specific dosage and regimen varied depending on the patient’s condition and the type of malaria being treated .

Results or Outcomes

Pamaquine was found to be effective in treating malaria, but it was more toxic and less efficacious than primaquine . Therefore, it is no longer routinely used, and of the two, only primaquine is currently recommended by the World Health Organization .

Safety And Hazards

Pamaquine is more toxic and less efficacious than primaquine; therefore, pamaquine is no longer routinely used . Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency. Patients should therefore always be screened for G6PD deficiency prior to being prescribed pamaquine .

Eigenschaften

IUPAC Name

1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWMSOQOSJFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride)
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90862331
Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamaquine

CAS RN

491-92-9
Record name Pamaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamaquine
Reactant of Route 2
Reactant of Route 2
Pamaquine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pamaquine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pamaquine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pamaquine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pamaquine

Citations

For This Compound
3,120
Citations
RW Berliner, DP Earle, JV Taggart… - The Journal of …, 1948 - Am Soc Clin Investig
Pamaquine, synthesized in 1926, was introduced in the treatment of malaria as a schizonticide. It was soon found, however, that the great schizonticidal activity which it possessed …
Number of citations: 30 www.jci.org
LP WHICHARD, CR MORRIS, JM SMITH… - Molecular …, 1968 - Citeseer
The binding of four 8-aminoquinoline antimalarials(primaquine, pentaquine, pamaquine, and pla. smocid) to native and denatured calf thymus DNA has been studied by equilibrium …
Number of citations: 44 citeseerx.ist.psu.edu
CG Zubrod, TJ Kennedy… - The Journal of clinical …, 1948 - Am Soc Clin Investig
… Plasma pamaquine levels in a series of individuals receiving pamaquine orally daily in divided doses The plasma pamaquine levels given below are the means of minimal and maximal …
Number of citations: 41 www.jci.org
AW Sweeney, CRB Blackburn… - The American journal of …, 2004 - Citeseer
It was reported in 1946 that the administration of pamaquine during the incubation period delayed but did not prevent primary attacks of a New Guinea strain of Plasmodium vivax …
Number of citations: 35 citeseerx.ist.psu.edu
TE Wellems, CV Plowe - The Journal of infectious diseases, 2001 - academic.oup.com
… , intense demands for an effective quinine substitute launched the discovery and evaluation of a series of organic compounds (beginning with methylene blue), which led to pamaquine …
Number of citations: 103 academic.oup.com
M Rosenfeld, CG Zubrod, WD Blake… - The Journal of …, 1948 - Am Soc Clin Investig
… individual receiving either pamaquine alone, Group II, quinine alone, Group III, or pamaquine in combination with quinacrine, Group IV. It should be noted that pamaquine dosage was …
Number of citations: 13 www.jci.org
JK Baird, SL Hoffman - Clinical infectious diseases, 2004 - academic.oup.com
Primaquine is the only available drug for preventing relapse of malaria, and confusion surrounds its use. This review examines the wide range of clinical applications of primaquine …
Number of citations: 544 academic.oup.com
HA Feldman, H Packer, FD Murphy… - The Journal of clinical …, 1947 - Am Soc Clin Investig
This work is summarizedin Table I. It will be noted that the number of subjects tested was small. In view of this fact, and because of the importance of the results obtained, it is surprising …
Number of citations: 24 www.jci.org
A Nagai, N Yokoyama, T Matsuo, S Bork… - Antimicrobial agents …, 2003 - Am Soc Microbiol
Three antimalarial drugs, artesunate, pyrimethamine, and pamaquine, were evaluated for their growth-inhibitory effects against Babesia equi and Babesia caballi in in vitro culture. B. …
Number of citations: 55 journals.asm.org
J Recht, E Ashley, N White, World Health Organization - 2014 - apps.who.int
… In this review, we focus on primaquine but also discuss pamaquine (plasmoquine), the more … Studies of the efficacy and safety of pamaquine and primaquine, and especially their toxicity …
Number of citations: 117 apps.who.int

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.